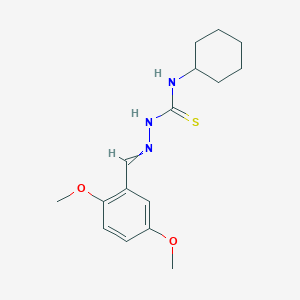![molecular formula C15H12N4O B5542577 2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5542577.png)
2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazoloquinazolinone derivatives often involves cyclization reactions starting from suitable precursors. For instance, novel 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones were synthesized through cyclization of 2-hydrazino-3-phenylquinazolin-4(3H)-one with various one-carbon donors, presenting a method that could be adapted for the synthesis of 2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one (Alagarsamy, Giridhar, & Yadav, 2005).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed through techniques such as X-ray diffraction and spectroscopic methods. For example, a related compound's structure was elucidated using these methods, providing insights into the molecular configuration and the arrangement of atoms within the molecule (Liu et al., 2022).
Aplicaciones Científicas De Investigación
Benzodiazepine Receptor Affinity
Research has explored tricyclic heterocycles, including 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, for their high affinity to the benzodiazepine (BZ) receptor. The study identified compounds within this class demonstrating potent BZ antagonist activity in rat models, suggesting potential applications in neuropsychiatric disorder treatments (Francis et al., 1991).
H1-antihistaminic Activity
Compounds from the triazoloquinazolin-5(4H)-ones series have been synthesized and tested for in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs. This indicates their potential as new classes of antihistaminic agents with minimal sedation effects, useful in allergy treatment (Alagarsamy et al., 2005).
Anticonvulsant Activity
Several derivatives of 4-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones have been evaluated for anticonvulsant activity, demonstrating significant efficacy against seizures in mice. These findings underscore their potential in developing new antiepileptic medications (Zhang et al., 2015).
Antimicrobial and Nematicidal Properties
Research into triazoloquinazolinylthiazolidinones has identified compounds with significant antimicrobial and nematicidal activities. This suggests applications in agricultural pest control and the treatment of microbial infections (Reddy et al., 2016).
Tubulin Polymerization Inhibition
A series of 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been tested for their tubulin polymerization and growth inhibitory activities, revealing potent anticancer activity in various cancer cell lines. This highlights their potential as vascular disrupting agents in cancer therapy (Driowya et al., 2016).
Antibacterial Activity
Substituted 5-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)amino)nicotinates have shown excellent growth inhibition activity against various bacterial strains, indicating their potential in developing new antibacterial agents (Mood et al., 2022).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-13-8-4-7-12-11(13)9-19-15(16-12)17-14(18-19)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTRDYHICNIDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=NC(=NN3C=C2C(=O)C1)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-ethoxy-3-methylphenyl)-4-[4-(1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-1-butanone](/img/structure/B5542501.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5542508.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5542518.png)
![4-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5542539.png)


![N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5542553.png)
![(3aS*,7aR*)-5-methyl-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5542561.png)
![2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542564.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B5542585.png)
![1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxamide](/img/structure/B5542590.png)
![2-amino-3-ethyl-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5542610.png)
![1-(4-nitrophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5542614.png)